Dimethyl 3-methylpent-2-enedioate
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Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to dimethyl 3-methylpent-2-enedioate often involves multi-step chemical processes, including the use of amino acids and heterocyclic systems as starting materials. For instance, a practical procedure for the synthesis of complex organic molecules, which could be analogs or derivatives of dimethyl 3-methylpent-2-enedioate, employs a variety of reagents and conditions to achieve desired molecular frameworks (Chu et al., 2004).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to dimethyl 3-methylpent-2-enedioate involves advanced techniques such as NMR, X-ray crystallography, and DFT calculations. These methods provide insights into the molecule's geometry, electronic structure, and intermolecular interactions. For example, an NMR and X-ray study detailed the molecular structure of a related compound, highlighting the importance of azo and hydrazone groups in its chemical behavior (Šimůnek et al., 2003).
Chemical Reactions and Properties
The chemical reactivity of dimethyl 3-methylpent-2-enedioate and related molecules involves a variety of reactions, such as cyclization, Michael additions, and heteroannulation reactions. These reactions are crucial for the synthesis of heterocyclic compounds and other complex organic structures. A study on the Bohlmann-Rahtz heteroannulation reactions illustrates the synthetic utility of these processes in producing compounds with significant biological activity (Bagley et al., 2005).
Scientific Research Applications
Pharmacology and Medical Applications
Dimethyl Fumarate (DMF) has been extensively studied for its immunomodulatory, anti-inflammatory, and neuroprotective properties. It is approved for the treatment of relapsing forms of multiple sclerosis (MS) and has shown efficacy in reducing clinical relapse rates and MRI measures of disease activity. The drug operates through a complex mechanism that involves the activation of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway, offering protection against oxidative stress-induced cellular damage (Deeks, 2016). Additionally, research has suggested potential applications of DMF in dermatology for treating conditions such as psoriasis, underscoring its anti-inflammatory effects (Paolinelli Matteo et al., 2022).
Environmental and Energy Applications
Dimethyl ether (DME) is an alternative fuel that has garnered attention for its clean combustion properties, making it an attractive option for diesel engines. Studies on DME have focused on its environmental benefits, including reduced emissions of NOx, HC, and CO, and its potential to contribute to energy security. Research also highlights the need for technological advancements to overcome challenges related to DME's low lubricity and the development of suitable injection and combustion systems (Su Han Park & C. Lee, 2014).
Materials Science
In the field of materials science, the solvation and hydrogen bonding properties of Dimethyl Sulfoxide (DMSO) have been extensively researched. DMSO is known for its ability to interact with various substances at the molecular level, affecting the microscopic dissolution properties and macroscopic solution behavior of systems. This makes DMSO a valuable solvent in industries ranging from pharmaceuticals to electronics (J. Kiefer et al., 2011).
Safety And Hazards
properties
IUPAC Name |
dimethyl (E)-3-methylpent-2-enedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-6(4-7(9)11-2)5-8(10)12-3/h4H,5H2,1-3H3/b6-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQBEQOEGMZCOH-GQCTYLIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-methylpent-2-enedioate | |
CAS RN |
52313-87-8 |
Source
|
Record name | Dimethyl 3-methylpent-2-enedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.564 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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